molecular formula C11H18N2O2 B12626764 3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one

3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one

Cat. No.: B12626764
M. Wt: 210.27 g/mol
InChI Key: SKXPQYLHSBQXKN-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Architectures in Organic Chemistry and Drug Discovery

Spirocyclic compounds, which feature two rings connected by a single common atom, are gaining increasing attention in drug discovery and organic chemistry. Their inherent three-dimensionality and structural novelty offer a significant advantage over traditional flat, aromatic compounds. acs.orgsigmaaldrich.com This rigid, non-planar structure allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. soton.ac.ukbldpharm.com

Overview of Diazaspiro[5.5]undecane Scaffolds as Privileged Structures

Within the broad family of spirocycles, the diazaspiro[5.5]undecane framework stands out as a "privileged structure." This term, first introduced in 1988, describes molecular scaffolds that can bind to multiple, distinct biological targets with high affinity through targeted modifications. soton.ac.uknih.govgoogle.com These frameworks serve as versatile templates, increasing the efficiency of drug discovery and improving the quality of lead compounds. soton.ac.uk

The diazaspiro[5.5]undecane core, a spirocyclic system containing two nitrogen atoms, is a prominent example of such a scaffold. nih.govbldpharm.com Derivatives of both 1,9-diazaspiro[5.5]undecane and 3,9-diazaspiro[5.5]undecane have been investigated for a wide range of biological activities. soton.ac.uknih.gov Research has shown these compounds to be promising for the treatment of pain, obesity, cancer, and various cardiovascular, immune system, and psychotic disorders. nih.govnih.govgoogle.com Their ability to serve as a foundation for ligands targeting diverse receptors, including G protein-coupled receptors (GPCRs) like the CCR5 receptor and ion channels like the GABA-A receptor, underscores their status as a privileged scaffold in modern medicinal chemistry. soton.ac.ukgoogle.com

Research Context of 3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one within Diazaspiro Chemistry

While extensive research exists for the broader class of diazaspiro[5.5]undecanes, specific public domain literature detailing the synthesis or biological activity of this compound is not widely available. However, its molecular structure allows for contextualization within the established research landscape of its analogues. The molecule possesses three key features of high interest in medicinal chemistry: the 3,9-diazaspiro[5.5]undecane core, a lactam (amide within a ring) at the 10-position, and an acetyl group at the 3-position.

The presence of a lactam ring is a common feature in bioactive diazaspiro compounds. For instance, derivatives of 1,9-diazaspiro[5.5]undecan-2-one and 3,9-diazaspiro[5.5]undecan-2-one have been synthesized and investigated for their potential as receptor modulators. nih.govgoogle.com The lactam moiety can act as a key hydrogen bond donor or acceptor, facilitating interactions within a biological target. acs.org

Furthermore, N-acetylation is a common and straightforward chemical modification used to explore structure-activity relationships (SAR). A study on GABA-A receptor antagonists based on the 3,9-diazaspiro[5.5]undecane scaffold investigated a closely related analogue, N-acetyl 3,9-diazaspiro[5.5]undecane, demonstrating that even simplified acetylated versions of the scaffold can display biological activity. soton.ac.uk Similarly, 1-acetylated derivatives of 1,9-diazaspiro[5.5]undecane have been explored for their potential as dual neurokinin receptor antagonists. nih.gov

Given this context, this compound represents a logical, albeit underexplored, combination of these validated structural motifs. It serves as a clear example of how the privileged diazaspiro[5.5]undecane scaffold can be decorated with functional groups known to impart biological activity.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₈N₂O₂
Molecular Weight 210.27 g/mol
IUPAC Name This compound

Note: Data calculated from the chemical structure.

Table 2: Biological Targets of Related Diazaspiro[5.5]undecane Derivatives

Compound ClassBiological Target(s)Potential Therapeutic AreaReference(s)
3,9-Diazaspiro[5.5]undecane AnalogsGABA-A ReceptorsNeurological Disorders, Immunology soton.ac.uk
1,9-Diazaspiro[5.5]undecan-2-one AnalogsAcetyl-CoA Carboxylase (ACC), MCH-R1Obesity nih.gov
3,9-Diazaspiro[5.5]undecan-2-one AnalogsCCR5 ReceptorInflammatory Disorders google.com
1,9-Diazaspiro[5.5]undecane AnalogsNeurokinin (NK1/NK2) ReceptorsInflammatory Disease, Pain nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

3-acetyl-3,9-diazaspiro[5.5]undecan-10-one

InChI

InChI=1S/C11H18N2O2/c1-9(14)13-6-3-11(4-7-13)2-5-12-10(15)8-11/h2-8H2,1H3,(H,12,15)

InChI Key

SKXPQYLHSBQXKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CCNC(=O)C2)CC1

Origin of Product

United States

Synthetic Methodologies for Diazaspiro 5.5 Undecane Frameworks and Derivatives

General Strategies for Spiro[5.5]undecane Ring System Construction

The creation of the spiro[5.5]undecane core, and specifically its diaza-analogs, relies on a range of synthetic transformations that facilitate the formation of the critical spirocenter and the heterocyclic rings.

Intramolecular cyclization reactions are a cornerstone in the synthesis of spirocyclic systems. For the 3,9-diazaspiro[5.5]undecane framework, a notable approach involves the spirocyclization of 4-substituted pyridine (B92270) substrates. uiowa.edu This method entails the in situ activation of the pyridine ring with an agent like ethyl chloroformate. This activation is followed by an intramolecular addition of a tethered β-dicarbonyl nucleophile, a reaction often facilitated by a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄). uiowa.edu

Another powerful cyclization strategy is the cascade reaction, which allows for the formation of multiple bonds in a single synthetic operation. For instance, the synthesis of certain diazaspiro[5.5]undecane derivatives can be achieved through a cascade cyclization involving a [5+1] double Michael addition. researchgate.net

Condensation reactions are fundamental to the formation of cyclic structures in organic synthesis. The Claisen condensation, an intramolecular reaction of a diester to form a β-keto ester, is a key strategy for constructing carbocyclic and heterocyclic rings. masterorganicchemistry.comchem-station.com Its intramolecular variant, the Dieckmann condensation, is particularly effective for the formation of 5- and 6-membered rings and has been applied to the synthesis of diazaspiro[5.5]undecane precursors. organic-chemistry.orglibretexts.orgyoutube.com

A practical example is the three-step synthesis of 1,7-diazaspiro[5.5]undecane, which utilizes a Claisen condensation as a crucial step. nih.gov This is often followed by an acid-catalyzed decarboxylation and spirocyclization of a protected δ-valerolactam intermediate. nih.gov

Table 1: Key Condensation Reactions in Spirocyclic Synthesis

Reaction Name Description Application in Diazaspiro[5.5]undecane Synthesis
Claisen Condensation Base-catalyzed condensation of two ester molecules to form a β-keto ester. Formation of key intermediates for the spirocyclic core. masterorganicchemistry.comchem-station.comnih.gov

| Dieckmann Condensation | Intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. | Synthesis of 5- and 6-membered ring precursors for the diazaspiro framework. organic-chemistry.orglibretexts.orgyoutube.com |

Skeletal rearrangements offer a powerful tool for accessing complex molecular architectures, including spirocycles. The Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions, can be employed to alter the carbon skeleton and form spirocyclic systems. wikipedia.orglibretexts.orglscollege.ac.inlibretexts.org This rearrangement involves the migration of a hydrogen, alkyl, or aryl group to an adjacent carbocation center. wikipedia.orglscollege.ac.in Such rearrangements can be initiated from various starting materials, including the acid-catalyzed dehydration of alcohols. jk-sci.com

The Pinacol rearrangement, another acid-catalyzed reaction, transforms a 1,2-diol into a carbonyl compound and can be utilized to construct spiro ketones through ring expansion. youtube.commasterorganicchemistry.comnumberanalytics.comresearchgate.net While direct applications to 3-acetyl-3,9-diazaspiro[5.5]undecan-10-one are not extensively documented, the principles of these rearrangements are applicable to the synthesis of the core spiro[5.5]undecane framework.

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective routes to complex molecules. Both palladium and copper catalysts have been employed in the synthesis of spirocyclic and heterocyclic compounds. nih.govrsc.org

Palladium-catalyzed reactions, such as the debenzylation of protected amine precursors, have been utilized in the synthesis of 3,9-diazaspiro[5.5]undecane derivatives. google.com For example, a 3-benzyl-3,9-diazaspiro[5.5]undecane can be deprotected using palladium on carbon (Pd/C) under a hydrogen atmosphere. google.com Furthermore, palladium catalysts are instrumental in acetylation reactions of aryl bromides, a transformation relevant to the introduction of the acetyl group in the target molecule. orgsyn.org

Copper-catalyzed reactions have also been explored for the synthesis of nitrogen-containing heterocycles. nih.gov For instance, copper(II) carboxylates can promote the intramolecular carboamination of unactivated olefins to furnish N-functionalized pyrrolidines and piperidines. nih.gov

Table 2: Examples of Metal-Catalyzed Reactions in Diazaspiro[5.5]undecane Synthesis

Metal Catalyst Reaction Type Application
Palladium (Pd) Hydrogenolysis Debenzylation of protected amine precursors. google.com
Palladium (Pd) Acetylation Introduction of acetyl groups. orgsyn.org

| Copper (Cu) | Intramolecular Carboamination | Formation of piperidine (B6355638) rings. nih.gov |

Ring-closing metathesis (RCM) is a powerful and versatile reaction for the synthesis of unsaturated rings of various sizes, including those found in nitrogen heterocycles. organic-chemistry.orgnih.govnih.gov The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs' catalysts, and involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct like ethylene. organic-chemistry.orgyoutube.combeilstein-journals.org

Acid-catalyzed hydroamination provides a direct method for the formation of C-N bonds and the construction of nitrogen-containing heterocycles. Brønsted acids, such as triflic acid or sulfuric acid, have been shown to effectively catalyze the intramolecular hydroamination of protected alkenylamines to produce pyrrolidines and piperidines in excellent yields. nih.govresearchgate.net This transformation is highly relevant to the synthesis of the diazaspiro[5.5]undecane framework, which is composed of two piperidine rings.

The cyclization of an aminoalkene bearing an electron-withdrawing group on the nitrogen atom is a key example of this methodology. nih.gov This approach offers a direct route to the piperidine rings that constitute the diazaspiro[5.5]undecane core.

Synthesis of 3,9-Diazaspiro[5.5]undecane Template Compounds

The construction of the 3,9-diazaspiro[5.5]undecane core is a critical first step. A notable and efficient method involves a multi-step sequence starting from readily available precursors.

Multi-Step Synthesis from N-Benzyl Piperidine-4-ketone and Ethyl Cyanoacetate (B8463686)

A well-documented pathway to the 3,9-diazaspiro[5.5]undecane template commences with N-benzyl piperidine-4-ketone and ethyl cyanoacetate. researchgate.net This synthetic route is designed to be robust and scalable. The initial step involves the condensation of N-benzylpiperidone with ethyl cyanoacetate. patsnap.com This reaction sets the stage for the formation of the spirocyclic core.

Initial condensation to form an intermediate.

Formation of a dicyanocarbodiimide species.

Selective hydrolysis and decarboxylation.

Reduction of the resulting intermediate to the diamine.

Introduction of protecting groups as needed for further functionalization.

This multi-step approach provides a versatile entry point to a variety of 3,9-diazaspiro[5.5]undecane derivatives.

Formation and Transformation of Dicyanocarbodiimide Intermediates

A key intermediate in this synthetic sequence is a dicyanocarbodiimide derivative. researchgate.net This species is generated in a colamine solution from the initial starting materials. The formation of this intermediate is crucial for the subsequent construction of the second heterocyclic ring of the spiro-system.

Once formed, the dicyanocarbodiimide intermediate undergoes selective hydrolysis and decarboxylation in an acidic environment. researchgate.net This transformation is a critical step that avoids the harsh, high-temperature conditions often associated with similar cyclization reactions, thereby improving the safety and scalability of the process. researchgate.net The resulting carbodiimide (B86325) is then reduced, typically using a powerful reducing agent like lithium aluminum hydride, to yield the core 3,9-diazaspiro[5.5]undecane diamine. researchgate.net

Optimization of Synthetic Conditions for Improved Efficiency and Scalability

A significant advantage of the described synthetic method is its optimization for efficiency and large-scale production. researchgate.net Traditional methods for the synthesis of diazaspiro compounds often suffer from low yields and require severe reaction conditions, such as high temperatures, which can be hazardous in industrial settings. researchgate.net

Acylation and Functionalization Strategies for Diazaspiro[5.5]undecanones

With the 3,9-diazaspiro[5.5]undecane scaffold in hand, the next phase involves targeted functionalization to introduce the acetyl and lactam moieties of the target compound, this compound.

Regioselective Acylation of Nitrogen Centers (e.g., with Diacetyl Oxide)

The presence of two secondary amine groups in the 3,9-diazaspiro[5.5]undecane core necessitates a regioselective acylation strategy to introduce the acetyl group at the desired nitrogen atom (N-3). While specific literature on the use of diacetyl oxide for this particular substrate is not prevalent, general principles of amine acylation can be applied. The differential reactivity of the two nitrogen atoms can be exploited. For instance, one nitrogen might be sterically more accessible than the other, or electronic effects from other parts of the molecule could influence its nucleophilicity.

In many synthetic schemes involving similar diamines, protection-deprotection strategies are employed to achieve regioselectivity. For example, one of the nitrogens can be protected with a group like tert-butyloxycarbonyl (Boc), allowing for the selective acylation of the other nitrogen. patsnap.comgoogle.com Subsequent deprotection would then yield the mono-acylated product. The choice of acylating agent and reaction conditions (e.g., temperature, solvent, and presence of a base) are critical in controlling the regioselectivity of the acylation.

Intramolecular Cyclization Approaches to Spirocyclic Lactams

The formation of the 10-one functionality constitutes a lactam ring within the spirocyclic system. This is typically achieved through an intramolecular cyclization of a suitably functionalized precursor. nih.gov A common strategy involves having a carboxylic acid or ester group tethered to one of the piperidine rings, which can then react with the amine on the other ring to form the amide bond of the lactam.

For the synthesis of this compound, this would likely involve the intramolecular cyclization of a precursor that already contains the N-acetyl group at the 3-position and a carboxylic acid or ester functionality at a suitable position on the other ring to allow for the formation of the lactam at position 10. The cyclization can be promoted by dehydrating agents or by activating the carboxylic acid group. The stereochemistry of the final product will be influenced by the conformation of the spirocyclic precursor and the reaction conditions. The synthesis of spirocyclic lactams is a field of active research, with various methods being developed to control the efficiency and stereoselectivity of the cyclization process. researchgate.netnih.gov

Modified Reaction Conditions for Selective Derivatization and Byproduct Minimization

The selective functionalization of the diazaspiro[5.5]undecane core is critical for developing new chemical entities. Modified reaction conditions, particularly in coupling reactions, are employed to enhance selectivity and minimize the formation of unwanted byproducts. In the synthesis of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives, for instance, the Buchwald-Hartwig coupling is a key step. acs.org This palladium-catalyzed cross-coupling reaction is used to form a crucial carbon-nitrogen bond by coupling an aryl halide with a secondary amine on the spirocyclic framework. acs.org

Optimization of this reaction involves careful selection of the palladium catalyst, the phosphine (B1218219) ligand, and the base. These choices are critical for achieving high yields and preventing side reactions, such as hydrodehalogenation of the aryl halide or decomposition of the starting materials. The reaction conditions are fine-tuned to accommodate a variety of functional groups on the aryl halide, allowing for the synthesis of a diverse library of derivatives. acs.org For example, the use of specific ligands can promote the desired coupling even with less reactive aryl chlorides, broadening the scope of the methodology. acs.org

Synthesis of Related Diazaspiro[5.5]undecane Analogs and Congeners

The core diazaspiro[5.5]undecane structure serves as a template for a wide range of analogs where one or more nitrogen or carbon atoms are replaced by other heteroatoms, or where the oxidation state of the ring atoms is altered.

Synthetic Routes to 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives

A versatile synthetic route for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been developed, starting from N-Boc-4-piperidone. acs.org The synthesis commences with the conversion of the piperidone to an epoxide using the Corey-Chaykovsky reagent. acs.org This epoxide then undergoes a thermal ring-opening reaction upon treatment with various arylamines, leading to the formation of key aminoalcohol intermediates in good yields. acs.org These intermediates are the foundational building blocks for subsequent cyclization and derivatization steps to create the final spirocyclic compounds. acs.orgnih.gov This modular approach allows for the introduction of diversity at the arylamine portion of the molecule. acs.org Further modifications, such as utilizing a 4-methoxybenzyl (PMB) protecting group instead of Boc, have enabled the synthesis of more complex derivatives, including those bearing a spirocyclopropyl group. acs.org

Preparation of 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives

The synthesis of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives is achieved through a multi-step strategy that begins with the alkylation of 4,4-dimethylpiperidine. acs.org The resulting N-substituted piperidines, which contain an aryl halide moiety, are then subjected to a Buchwald-Hartwig amination reaction. acs.org This key step introduces the second nitrogen atom required for the triaza-scaffold. Following the coupling reaction, deprotection of a Boc-protected amine provides a secondary amine, which is then elaborated to form the final triazaspiro[5.5]undecanone ring system. acs.org This synthetic pathway is notable for its ability to generate highly potent and selective inhibitors of the METTL3 protein. acs.orgnih.gov

Starting MaterialReactionKey IntermediateFinal Product ClassRef
N-Boc-4-piperidoneEpoxidation, Ring-opening with arylaminesAminoalcohol intermediates1-Oxa-4,9-diazaspiro[5.5]undecane derivatives acs.org
4,4-dimethylpiperidineAlkylation with aryl halides, Buchwald-Hartwig couplingAryl-coupled piperidines1,4,9-Triazaspiro[5.5]undecan-2-one derivatives acs.org

Synthesis of Diazaspiro[5.5]-undecane-1,3,5,9-tetraone Motifs

While the direct synthesis of a diazaspiro[5.5]-undecane-1,3,5,9-tetraone is not prominently detailed, related dioxo structures have been prepared. The synthesis of 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile hydrochloride is achieved through the reaction of 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile with primary aliphatic amines and an excess of aqueous formaldehyde (B43269). researchgate.net This reaction leads to the formation of more complex bicyclic systems. researchgate.net A foundational method involves the reaction of N-benzyl piperidine-4-ketone with ethyl cyanoacetate in a cholamine solution to produce 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano spiral shell [5.5] undecane. google.com This dicyano dioxo intermediate can be further modified, for example, through acidic hydrolysis and decarboxylation, followed by reduction with lithium aluminum hydride to yield the core 3,9-diazaspiro[5.5]undecane diamine. google.compatsnap.com

Aminomethylation in the Synthesis of Diazaspiro Bicyclo[3.3.1]nonane Derivatives

Aminomethylation, a variant of the Mannich reaction, is a powerful tool for constructing bicyclic systems related to diazaspiro compounds. The aminomethylation of Guareschi imides (2,6-dioxopiperidine-3,5-dicarbonitriles) has been studied as a route to 3,7-diazabicyclo[3.3.1]nonane derivatives, also known as bispidines. researchgate.net This reaction involves treating a Guareschi imide salt with a primary amine and an excess of formaldehyde. researchgate.net For example, the reaction of 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile hydrochloride with primary amines and formaldehyde results in the formation of 7-substituted 1'-benzyl-2,4-dioxo-1H,5H-spiro[3,7-diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitrile derivatives. researchgate.net Similarly, the aminomethylation of 4-imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde yields new derivatives of 2-(dicyanomethylene)-3,7-diazaspiro[bicyclo[3.3.1]non-3-ene-9,1′-cyclohexane]-1,5-dicarbonitrile. sciforum.net

PrecursorReagentsResulting StructureRef
Guareschi imide saltsPrimary amine, Formaldehyde3,7-Diazabicyclo[3.3.1]nonane derivatives researchgate.net
4-Imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrilePrimary amine, Formaldehyde2-(dicyanomethylene)-3,7-diazaspiro[bicyclo[3.3.1]non-3-ene-9,1′-cyclohexane] dicarbonitriles sciforum.net

Reactivity and Mechanistic Investigations of 3 Acetyl 3,9 Diazaspiro 5.5 Undecan 10 One and Its Precursors

Studies on Electrophilic and Nucleophilic Reactivity of the Spirocyclic Core

The reactivity of the 3,9-diazaspiro[5.5]undecane core is characterized by the dual nature of its nitrogen atoms, which can exhibit both nucleophilic and electrophilic properties depending on the reaction conditions and substitution patterns. The lone pair of electrons on the nitrogen atoms makes them inherent nucleophiles, capable of attacking electron-deficient centers. youtube.com Conversely, when protonated or part of an iminium ion intermediate, the adjacent carbon atoms can become electrophilic. nih.gov

The nucleophilicity of the diazaspiro system is fundamental to its synthesis and derivatization. For instance, the secondary amine at the 9-position can act as a nucleophile in reactions such as acylation to introduce the acetyl group, or in cascade reactions involving intramolecular attack. frontiersin.orgacs.org The reactivity can be influenced by the substituents on the nitrogen atoms. Electron-withdrawing groups, like the acetyl group at the 3-position, decrease the nucleophilicity of the N3 nitrogen.

The spirocyclic core can also participate in reactions where it acts as an electrophile. The generation of an acylium ion or a related reactive intermediate during acylation reactions makes the carbonyl carbon a prime target for nucleophilic attack. youtube.com Furthermore, the electrophilic character of the sulfur atom in sulfenic acids, which can be attacked by various nucleophiles, provides an analogy for how certain activated intermediates of the spirocyclic system might behave. nih.gov

Table 1: Nucleophilic and Electrophilic Characteristics

Entity Role Description
Nitrogen Lone Pairs Nucleophile The lone pair of electrons on the nitrogen atoms can attack electrophilic centers, a key step in many synthetic and derivatization reactions. youtube.com
Iminium Ion Intermediate Electrophile Protonation or activation of a nitrogen atom can lead to the formation of an iminium ion, rendering the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. nih.gov

Elucidation of Reaction Mechanisms in Acylation and Cyclization Steps

The formation of 3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one involves key acylation and cyclization steps. Acylation, the process of adding an acyl group, is a critical transformation. In a general Friedel-Crafts acylation, an acyl chloride reacts with a catalyst, like aluminum trichloride, to form a highly reactive acylium ion intermediate. youtube.com This electrophile is then attacked by the nucleophile. In the context of the diazaspirocycle, the N-acetylation likely proceeds through the nucleophilic attack of the nitrogen atom on an activated acetyl source, such as acetyl chloride or acetic anhydride.

The cyclization to form the spirocyclic core can be achieved through various strategies. One prominent method is an intramolecular spirocyclization of 4-substituted pyridines. uiowa.edu This process involves the in situ activation of the pyridine (B92270) ring, followed by the intramolecular addition of an attached nucleophile. uiowa.edu Another synthetic route involves the reaction of N-benzyl piperidine-4-ketone with ethyl cyanoacetate (B8463686), followed by selective hydrolysis, decarboxylation, and reduction to form the core diamine structure, which can then be further functionalized. google.com

Acyl ketenes, generated in situ, are also known to react with various functional groups to form heterocyclic rings, demonstrating a pathway for cyclization involving acylated intermediates. nih.gov

Analysis of Double Michael Addition and Cascade Cyclization Pathways

The construction of the diazaspiro[5.5]undecane skeleton is efficiently achieved through double Michael additions and cascade cyclization reactions. The double Michael reaction, an intermolecular process, is a powerful tool for synthesizing spirocyclic products from acyclic starting materials. arabjchem.org For example, the reaction of 1,5-diaryl-1,4-pentadien-3-one derivatives with N,N-dimethylbarbituric acid, using a base like diethylamine, yields diazaspiro[5.5]undecane-1,3,5,9-tetraones. arabjchem.org This method highlights the formation of two new rings in a single synthetic operation. Similarly, a chemoselective double Michael addition of indolin-2-one to divinyl ketones has been reported to produce spiro[cyclohexane-1,3′-indoline]-2′,4-diones. researchgate.net

Cascade reactions, where a series of intramolecular reactions occur sequentially after an initial triggering event, offer a highly efficient route to complex molecules. nih.gov These tandem processes can generate multiple new bonds and stereogenic centers in one pot. nih.gov Aza-Michael addition reactions, when coupled with a subsequent intramolecular cyclization, form stable ring systems like N-substituted pyrrolidones. frontiersin.org This cascade aza-Michael addition-cyclization has been explored for various unsaturated acids and esters. frontiersin.org The synthesis of related spiro systems, such as 1,9-dioxa-4-azaspiro[5.5]undecane, has been accomplished via a Prins cascade cyclization. nih.gov These cascade processes are often driven by the formation of highly reactive intermediates that rapidly undergo subsequent cyclizations. nih.govnih.gov

Table 2: Key Mechanistic Pathways to Spirocycles

Pathway Description Key Intermediates/Reactants Reference(s)
Double Michael Addition Two sequential Michael additions from a single donor to a double acceptor to form a cyclic product. Divinyl ketones, Barbituric acid derivatives arabjchem.org, researchgate.net
Cascade Cyclization A sequence of intramolecular reactions leading to polycyclic systems from a single starting event. Malonate esters, Acrolein, Diazodienals nih.gov, nih.gov
Aza-Michael/Cyclization An initial aza-Michael addition followed by an intramolecular cyclization to form N-heterocycles. Unsaturated esters, Primary amines frontiersin.org

Ring-Opening and Ring-Closing Reactions within the Diazaspiro System

The diazaspiro system can undergo ring-opening and ring-closing reactions, often governed by the principles of pericyclic reactions, specifically electrocyclization. masterorganicchemistry.commasterorganicchemistry.com Electrocyclic reactions are concerted processes involving the formation of a sigma bond from a conjugated pi system (ring-closing) or the reverse (ring-opening). masterorganicchemistry.com The stereochemical outcome of these reactions is dictated by the number of pi electrons and whether the reaction is induced by heat (thermal) or light (photochemical). masterorganicchemistry.com

For a 6-pi electron system, such as a conjugated triene that could be formed from the opening of a cyclohexene-like ring within the spiro-scaffold, thermal reactions proceed via a disrotatory motion of the terminal orbitals. masterorganicchemistry.comyoutube.com Photochemical reactions, in contrast, would proceed via a conrotatory motion. masterorganicchemistry.com These principles are crucial as they determine the specific stereoisomer formed. While direct examples for this compound are not detailed, the fundamental mechanisms of electrocyclic ring-opening and closing provide a framework for understanding potential isomerizations or rearrangements of the diazaspiro[5.5]undecane core under specific conditions. youtube.comnih.gov

The stability of the diazaspiro system is significant, but under certain conditions, such as in superacid, related polycyclic aromatic compounds can be formed through cyclization and ring-opening cascades involving dicationic intermediates. nih.gov

Stereochemical Considerations in Spirocyclic Compound Synthesis

The synthesis of spirocyclic compounds like this compound presents significant stereochemical challenges due to the presence of a spirocenter and potentially other stereogenic centers. The rigid nature of the spirocyclic core makes it an attractive scaffold in medicinal chemistry, and controlling the spatial arrangement of substituents is critical. nih.gov

Stereoselective synthesis of diazaspiro[5.5]undecane derivatives has been achieved through methods like the base-promoted double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones. arabjchem.org In these reactions, the cyclohexanone (B45756) unit of the resulting spirocycle typically adopts a chair conformation. arabjchem.org The stereochemical outcome can be influenced by factors such as steric effects of substituents and the potential for hydrogen bonding or π-π stacking interactions, which can direct the approach of reagents. arabjchem.orgnih.gov

Divergent synthetic approaches are often employed to generate libraries of stereoisomers from a common precursor, allowing for a systematic exploration of the spatial arrangement of functional groups. nih.gov The choice of reagents and reaction conditions can significantly impact the diastereoselectivity of key steps, such as additions to imines or ketones, in the construction of the spirocyclic framework. nih.gov

Structure Activity Relationship Sar Studies of 3 Acetyl 3,9 Diazaspiro 5.5 Undecan 10 One and Analogs

Identification of Key Structural Determinants for Biological Activity

The biological activity of 3,9-diazaspiro[5.5]undecane analogs is governed by a combination of key structural features that contribute to their affinity and selectivity for specific receptors. Research into this class of compounds, particularly as GABAA receptor antagonists, has identified several critical determinants of their activity. soton.ac.uksoton.ac.uk

The core 3,9-diazaspiro[5.5]undecane framework serves as a rigid and three-dimensional scaffold that orients the appended functional groups in a specific spatial arrangement, which is crucial for effective interaction with the binding sites of target proteins. The nature and position of substituents on this spirocyclic core are paramount in defining the pharmacological profile of the molecule.

Key structural determinants include:

The Spirocyclic Core: The inherent rigidity of the spiro[5.5]undecane system is a fundamental aspect of its utility as a scaffold. This rigidity reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity.

Substituents on the Nitrogen Atoms: The nature of the groups attached to the nitrogen atoms at positions 3 and 9 plays a pivotal role in modulating biological activity. These positions are often exploited for introducing diversity and fine-tuning the pharmacological properties of the analogs.

Aromatic Moieties: The incorporation of aromatic or heteroaromatic rings, often as part of a benzamide (B126) or related functionality, is a common strategy to enhance binding affinity through various interactions such as π-π stacking and hydrophobic interactions. soton.ac.uksoton.ac.uk

Hydrogen Bonding Moieties: The presence of hydrogen bond donors and acceptors is critical for anchoring the ligand within the receptor's binding pocket. Carbonyl groups, amide functionalities, and other polar groups are important in this regard.

Impact of the Spirocyclic Benzamide Moiety on Ligand-Receptor Interactions

In many biologically active 3,9-diazaspiro[5.5]undecane derivatives, a spirocyclic benzamide moiety has been identified as a crucial element for high-affinity binding, particularly at GABAA receptors. soton.ac.uksoton.ac.uk This structural feature often serves as a bioisosteric replacement for a carboxylic acid group present in many classical GABAA receptor ligands. soton.ac.uk

The spirocyclic nature of the core positions the benzamide group in a well-defined orientation, allowing for optimal interactions with the receptor. The amide portion of the benzamide can participate in key hydrogen bonding interactions with amino acid residues in the binding site. For instance, in the context of GABAA receptors, the carbonyl oxygen of the amide can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor.

π-π Stacking: The aromatic ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan within the binding pocket.

Hydrophobic Interactions: The non-polar surface of the aromatic ring can interact favorably with hydrophobic pockets in the receptor.

Cation-π Interactions: The electron-rich face of the aromatic ring can interact with positively charged residues, such as arginine or lysine. soton.ac.uk

The substitution pattern on the benzamide's aromatic ring further refines the ligand-receptor interactions, influencing both affinity and selectivity.

Influence of the N-Acetyl Group and Ketone Functionality at Position 10 on Bioactivity

While specific studies on 3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one are not extensively documented, the influence of the N-acetyl group and the ketone functionality at position 10 can be inferred from general principles of medicinal chemistry and SAR studies of related compounds.

N-Acetyl Group at Position 3: The acetyl group at the N3-position introduces a small, neutral amide functionality. The impact of this group on bioactivity can be multifaceted:

Hydrogen Bonding: The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, potentially forming a key interaction with a hydrogen bond donor in the receptor binding site.

Steric Effects: The relatively small size of the acetyl group is unlikely to cause significant steric hindrance, allowing the molecule to fit into a variety of binding pockets.

Metabolic Stability: Acetylation can sometimes influence the metabolic stability of a compound.

In studies of related 1,9-diazaspiro[5.5]undecane derivatives, N-acetylation has been shown to be compatible with potent biological activity. nih.gov

Ketone Functionality at Position 10: The presence of a ketone at the C10 position introduces a polar carbonyl group into the spirocyclic core. This feature can significantly impact the compound's properties:

Hydrogen Bonding: The carbonyl oxygen is a strong hydrogen bond acceptor and can form a crucial interaction with the receptor.

Dipole Moment: The ketone group increases the polarity and the dipole moment of the molecule, which can affect its solubility and ability to cross biological membranes.

In a broader context of spirocyclic compounds, the introduction of carbonyl groups is a common strategy to modulate activity and introduce key binding interactions. nih.gov

Systematic Investigation of Substituent Effects on Bioactivity Profiles

Systematic investigations of substituent effects on the bioactivity of 3,9-diazaspiro[5.5]undecane analogs have provided valuable SAR data. These studies typically involve the synthesis of a library of compounds with variations at specific positions and the evaluation of their biological activity.

For a series of 3,9-diazaspiro[5.5]undecane-based GABAA receptor antagonists, modifications to a phenyl group attached to the core have demonstrated the sensitivity of the binding pocket to the nature and position of substituents. soton.ac.uk

Table 1: Illustrative SAR of Phenyl-Substituted 3,9-Diazaspiro[5.5]undecane Analogs at GABAA Receptors

CompoundSubstituent on Phenyl RingBinding Affinity (Ki, nM)
Analog 1-H350
Analog 2m-CH3180
Analog 3p-CH3>1000
Analog 4m-Cl250
Analog 5p-Cl>1000

This table is a representative illustration based on findings for related analogs and does not represent data for this compound itself. Data is derived from studies on related compounds. soton.ac.uk

The data in the illustrative table above highlights several key SAR trends:

Positional Isomerism: The position of the substituent on the phenyl ring has a dramatic effect on activity. Meta-substitution appears to be more favorable than para-substitution in this series of analogs.

Nature of the Substituent: A small, lipophilic group like a methyl group at the meta-position enhances binding affinity compared to the unsubstituted analog.

Electronic Effects: The introduction of an electron-withdrawing chlorine atom at the meta-position results in a compound with good affinity, suggesting that electronic effects also play a role.

These findings underscore the importance of a systematic approach to explore the chemical space around the 3,9-diazaspiro[5.5]undecane scaffold to optimize biological activity.

Pharmacophore Identification and Lead Structure Optimization Strategies

Based on the SAR data from various analogs, a pharmacophore model for 3,9-diazaspiro[5.5]undecane-based ligands can be proposed. A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

For GABAA receptor antagonists based on this scaffold, a potential pharmacophore model would likely include: soton.ac.uksoton.ac.uk

A rigid spirocyclic core: Providing the structural framework.

A hydrogen bond acceptor: Such as the carbonyl oxygen of the N-acetyl group or the C10-ketone.

A hydrogen bond donor/acceptor group: Like the amide functionality in a benzamide moiety.

An aromatic/hydrophobic region: For π-stacking and hydrophobic interactions.

Defined spatial relationships: The relative distances and angles between these features are critical.

Lead Structure Optimization Strategies:

Once a lead structure like this compound is identified, several optimization strategies can be employed to enhance its potency, selectivity, and pharmacokinetic properties:

Substituent Scanning: Systematically replacing the acetyl group with other acyl groups (e.g., propionyl, benzoyl) or alkyl groups of varying sizes to probe the steric and electronic requirements at the N3-position.

Modification of the C10-Position: Reducing the ketone to a hydroxyl group to introduce a hydrogen bond donor and a chiral center, or replacing the ketone with other functional groups to explore different interactions.

Introduction of Aromatic Substituents: Attaching substituted aryl or heteroaryl rings to the N9-position to explore additional binding pockets and enhance affinity and selectivity.

Conformational Constraint: Introducing further rigidity into the molecule, for example, by fusing a ring to the spirocyclic core, to lock in the bioactive conformation.

Bioisosteric Replacement: Replacing the ketone or acetyl group with known bioisosteres to improve properties such as metabolic stability or membrane permeability.

These strategies, guided by computational modeling and iterative synthesis and testing, can lead to the development of highly optimized drug candidates based on the this compound scaffold.

Computational and Theoretical Investigations of 3 Acetyl 3,9 Diazaspiro 5.5 Undecan 10 One

Molecular Modeling and Docking Studies for Target Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein target.

Docking studies on analogs of 3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one have provided critical insights into their potential mechanisms of action at various biological targets.

Gamma-Aminobutyric Acid Type A Receptor (GABAAR): The 3,9-diazaspiro[5.5]undecane scaffold is a key structural feature of known competitive GABA-A receptor antagonists. soton.ac.uksoton.ac.uk Molecular docking studies of a closely related analog, compound 018, into the β3/α1 interface of the GABA-A receptor (PDB ID: 6HUK) have revealed a detailed binding mode. soton.ac.uk The spirocyclic core orients the molecule within the binding pocket, where key interactions stabilize the complex. The benzamide (B126) portion of the antagonist is crucial, compensating for the lack of a conventional acidic group typically found in GABAAR ligands. soton.ac.uk This binding pushes the C-loop of the receptor outward, a characteristic feature of antagonist binding, which contrasts with the closed conformation induced by agonists like GABA. soton.ac.uk

METTL3 (Methyltransferase-like 3): The METTL3/METTL14 protein complex is a key enzyme in RNA modification and a target in oncology. acs.orgnih.gov While direct studies on this compound were not identified, research on 1,4,9-triazaspiro[5.5]undecan-2-one derivatives offers valuable predictive insights. acs.org Crystal structures of these spirocyclic inhibitors bound to METTL3 show that the spiro scaffold serves to correctly position functional groups for optimal interaction within the binding site. acs.org For instance, a lactam moiety on an analog was shown to form specific hydrogen bonds with the side chain amide of residue Gln550. acs.org This suggests that the carbonyl groups on the this compound core could engage in similar critical hydrogen bonding interactions.

DENV2 NS5-methyltransferase: The Dengue virus NS5 methyltransferase is an essential enzyme for viral replication and a promising target for antiviral drug development. nih.govnih.gov In silico screening campaigns against this target involve docking large libraries of compounds into the S-adenosyl-L-methionine (SAM) binding site to identify potential inhibitors. nih.gov Although specific docking studies for this compound are not available in the reviewed literature, the general procedure involves preparing the protein crystal structure (e.g., PDB ID: 6LU7) and docking ligands to predict binding energies and interactions with key residues in the active site. nih.govmdpi.com

Computational models not only predict how a ligand binds but also estimate the strength of that interaction (binding affinity) and identify the specific forces holding the complex together.

Predicted Binding Affinities: For analogs of the title compound, binding affinities have been determined experimentally and computationally. A simplified analog of a 3,9-diazaspiro[5.5]undecane-based antagonist, compound 1e, displayed a binding affinity (Ki) of 180 nM for the GABA-A receptor. soton.ac.uk In the context of METTL3 inhibition, optimization of a hit compound from the triazaspiro[5.5]undecane series led to a lead compound with an IC50 of 5 nM. acs.orgnih.gov For DENV2 NS5-methyltransferase, docking studies on other chemical classes have identified compounds with predicted binding energies (docking scores) as low as -9.9 kcal/mol. nih.gov

Table 1: Experimentally Determined Binding Affinities for Analogs

Compound Series Target Analog Example Binding Affinity
3,9-Diazaspiro[5.5]undecane GABAAR Compound 1e Ki = 180 nM soton.ac.uk
1,4,9-Triazaspiro[5.5]undecane METTL3 Compound 22 (UZH2) IC50 = 5 nM acs.orgnih.gov

Critical Intermolecular Interactions: The stability of a ligand-receptor complex is governed by a network of intermolecular interactions.

Hydrogen Bonds: These are critical for specificity. In the GABAAR binding site, hydrogen bonds are observed between the ligand and receptor residues. soton.ac.uk

Electrostatic Interactions: The interaction between the carboxamide of a GABAAR antagonist and Arg207 is an example of a key electrostatic interaction. soton.ac.uk

π-Stacking and π-Cation Interactions: Aromatic rings on the ligands can engage in π-π stacking with aromatic residues like tyrosine (Tyr) or phenylalanine (Phe) and π-cation interactions with charged residues like arginine (Arg) in the binding pocket. soton.ac.uk

Hydrophobic Interactions: Lipophilic parts of the ligand interact favorably with nonpolar residues in the binding site, such as leucine (B10760876) (Leu) and alanine (B10760859) (Ala), contributing significantly to binding affinity. soton.ac.uk

Table 2: Key Intermolecular Interactions for Spirocyclic Analogs

Interaction Type Receptor Interacting Ligand Moiety Key Receptor Residue(s) Reference
Hydrogen Bond METTL3 Lactam Gln550 acs.org
Electrostatic GABAAR Carboxamide Arg207 soton.ac.uk
π-Cation / π-π GABAAR Aromatic Ring Tyr, Phe, Arg soton.ac.uk
Hydrophobic GABAAR Phenyl group Leu99, Ala182 soton.ac.uk

Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This technique is crucial for assessing the stability of a docked pose and understanding the flexibility of both the ligand and the receptor. nih.gov

An MD simulation typically starts with the lowest energy pose obtained from docking studies. The protein-ligand complex is solvated in a water box, and the system's trajectory is calculated over a period of nanoseconds to microseconds. mdpi.com Analysis of the simulation can reveal:

Complex Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored. A stable RMSD over time suggests the complex is in a stable conformation. nih.govnih.gov

Residue Flexibility: The root-mean-square fluctuation (RMSF) of individual amino acid residues indicates which parts of the protein are flexible and which are stable upon ligand binding. researchgate.net

Interaction Dynamics: The persistence of key intermolecular interactions, such as hydrogen bonds, can be tracked throughout the simulation, confirming their importance for stable binding. nih.govnih.gov

For a compound like this compound, an MD simulation would validate whether the binding mode predicted by docking is maintained in a dynamic, solvated environment, providing greater confidence in the proposed mechanism of action.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.gov These calculations provide detailed information about electron distribution, orbital energies (like HOMO and LUMO), and electrostatic potential. This information is valuable for:

Understanding Reactivity: The electronic structure determines how a molecule will interact with its biological target. For example, regions with high electron density might be prone to forming hydrogen bonds or interacting with positively charged residues.

Parameterizing Molecular Mechanics Force Fields: Quantum calculations can provide accurate parameters for the atoms in a molecule, which improves the accuracy of higher-level simulations like molecular dynamics.

Analyzing Binding Energetics: DFT can be used to calculate the energy of different ligand conformations and the interaction energy between the ligand and the receptor, complementing the results from docking and MD simulations. nih.gov

In Silico Tools for Scaffold Design and Virtual Compound Screening

The 3,9-diazaspiro[5.5]undecane framework serves as a valuable scaffold for the design of new bioactive compounds. In silico tools are extensively used to guide this process. nih.gov

Scaffold-Based Design: Starting with the core scaffold, medicinal chemists can design new analogs by adding different functional groups. The design process for GABAAR antagonists involved a progressive deconstruction and modification of a lead compound to understand the structural determinants of activity. soton.ac.uk Similarly, the optimization of METTL3 inhibitors involved modifying a hit compound to improve potency by over 1400-fold. acs.orgnih.gov

Virtual Screening: This process involves computationally screening large databases of chemical compounds to identify those that are likely to bind to a specific target. mdpi.com Pharmacophore models, which define the essential 3D arrangement of functional groups required for activity, can be generated from a known active ligand or a receptor binding site. researchgate.netnih.gov This model is then used as a filter to rapidly screen millions of compounds, selecting only those that match the pharmacophore for further investigation through docking and other methods. nih.gov

ADME/Tox Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. mdpi.com By filtering out compounds with predicted poor pharmacokinetic properties or potential toxicity early in the design phase, researchers can focus resources on the most promising candidates. mdpi.com

Through the integrated use of these computational techniques, the 3,9-diazaspiro[5.5]undecane scaffold can be systematically explored and optimized to develop novel therapeutic agents.

Applications of Diazaspiro 5.5 Undecane Scaffolds in Target Oriented Chemical Biology Research

Research on Receptor Antagonists and Agonists

A thorough review of existing research literature yielded no direct studies investigating the effects of 3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one on the specified receptors.

γ-Aminobutyric Acid Type A Receptor (GABAAR) Antagonism

No research publications were identified that have examined the potential GABA-A receptor antagonist activity of this compound. While studies on other 3,9-diazaspiro[5.5]undecane-based compounds have shown potent competitive antagonism at GABA-A receptors, this specific acetylated analog has not been a subject of these investigations. mdpi.comnih.gov

Dual μ-Opioid Receptor Agonism and σ1 Receptor Antagonism

There is no available data to suggest that this compound has been evaluated for dual activity as a μ-opioid receptor agonist and a σ1 receptor antagonist. Research in this area has focused on other, structurally distinct diazaspiro[5.5]undecane derivatives. nih.govgoogle.com

Chemokine Receptor (CXCR3) Inhibition Studies

No information is available regarding the investigation of this compound as an inhibitor of the CXCR3 chemokine receptor.

Norokinin NK1/NK2 Receptor Antagonism

There are no published findings on the activity of this compound as a neurokinin NK1/NK2 receptor antagonist. While spiropiperidine and other diazaspiro[5.5]undecane compounds have been explored for this purpose, the specific acetylated compound of interest is not mentioned in this context. nih.govsoton.ac.uk

Enzyme Inhibition Studies

No specific enzyme inhibition studies featuring this compound were found in the public domain. A patent for different 3,9-diazaspiro[5.5]undecane compounds has mentioned the inhibition of geranylgeranyltransferase I (GGTase I), but does not specify the acetylated derivative. nih.gov

Acetyl-CoA Carboxylase (ACC) Inhibition

The inhibition of acetyl-CoA carboxylase (ACC) is a significant area of research for the treatment of metabolic disorders such as obesity and non-alcoholic fatty liver disease. ACC is a crucial enzyme in the synthesis of fatty acids. nih.gov Compounds based on the 1,9-diazaspiro[5.5]undecane scaffold have been identified as potent inhibitors of both isoforms of human ACC (ACC1 and ACC2). nih.gov

Research has focused on the structure-activity relationship (SAR) of these compounds, particularly modifications to the pyrazole (B372694) part of the molecule and substitutions at the 9-position of the 1,9-diazaspiro[5.5]undecane core. For instance, increasing the bulk of the substituent at the N-2 position of the pyrazole ring was found to improve the IC50 values for both ACC1 and ACC2. acs.org A series of 1,9-diazaspiro[5.5]undecan-2-one derivatives have been synthesized and evaluated, with several compounds demonstrating significant inhibitory activity against both ACC isoforms. acs.org

Table 1: ACC Inhibition by 1,9-Diazaspiro[5.5]undecane Derivatives

Compound hACC1 IC50 (nM) hACC2 IC50 (nM)
1c Data not specified Data not specified
1d Similar to 1c Similar to 1c
1g 7 3
1h 11 5
1k 14 3

Data sourced from a review on 1,9-diazaspiro[5.5]undecane-containing compounds. acs.org

METTL3 Enzyme Inhibition

METTL3 (Methyltransferase-like 3) is an enzyme that plays a critical role in the regulation of gene expression through the methylation of RNA, a modification known as N6-methyladenosine (m6A). nih.gov The METTL3/METTL14 protein complex is implicated in various diseases, including several types of cancer, making it an attractive therapeutic target. nih.govacs.org

Recent research has led to the discovery of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as potent and selective inhibitors of METTL3. nih.gov Through a process of medicinal chemistry optimization, a lead compound, UZH2, was developed which demonstrated a significant improvement in potency with an IC50 of 5 nM in a time-resolved Förster resonance energy transfer (TR-FRET) assay. nih.gov This compound was also shown to reduce the m6A levels in acute myeloid leukemia and prostate cancer cell lines, indicating its potential as a therapeutic agent. nih.gov

Table 2: METTL3 Inhibition by 1,4,9-Triazaspiro[5.5]undecan-2-one Derivative

Compound Assay IC50 (nM)
UZH2 TR-FRET 5

Data from a study on 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives as METTL3 inhibitors. nih.gov

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an enzyme involved in the digestion of carbohydrates, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. researchgate.netresearchgate.net A series of (4-(trifluoromethyl)benzyl)-linked 1,9-diazaspiro[5.5]undecane derivatives have been designed and synthesized as potential alpha-glucosidase inhibitors. researchgate.net

Several of these newly synthesized compounds showed significant inhibitory activity against alpha-glucosidase. researchgate.net Among the tested derivatives, compounds SPO-7 and SPO-9 were identified as the most potent inhibitors. researchgate.net

Table 3: Alpha-Glucosidase Inhibition by 1,9-Diazaspiro[5.5]undecane Derivatives

Compound IC50 (nmol)
SPO-7 49.96
SPO-9 63.15

Data from a study on the design and synthesis of alpha-glucosidase inhibitors based on the 1,9-diazaspiro[5.5]undecane scaffold. researchgate.net

Antiviral Research: Dengue Virus Type 2 (DENV2) NS5-Methyltransferase Inhibition

The Dengue Virus NS5 protein possesses methyltransferase activity that is essential for viral replication, making it a potential target for antiviral drug development. At present, there is limited publicly available research specifically investigating the use of diazaspiro[5.5]undecane scaffolds as inhibitors of DENV2 NS5-Methyltransferase.

Investigation of Anticonvulsant Mechanisms

The search for new anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing area of research. In this context, novel 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones have been synthesized and evaluated for their anticonvulsant activity. nih.gov

In studies using a pentylenetetrazole (PTZ)-induced seizure model in mice, several compounds from this series demonstrated significant anticonvulsant potential. nih.gov Notably, compounds 6r and 6t showed 100% protection against seizures at a dose of 0.031 mmol/kg. nih.gov In the maximal electroshock (MES) test, compound 6e (from the related 6,9-diazaspiro[4.5]decane-8,10-diones series) provided 100% protection at a dose of 0.032 mmol/kg. nih.gov

Table 4: Anticonvulsant Activity of 1,4-Diazaspiro[5.5]undecane-3,5-dione Derivatives in PTZ-induced Seizures

Compound Dose for 100% Protection (mmol/kg)
6r 4-CH₃ -CH₂CH₂Ph 0.031
6t 4-OCH₃ -CH₂Ph 0.031
6o H -CH₂CH₂Ph 0.27
6u 4-OCH₃ -CH₂CH₂Ph 0.25

Data from a study on the anticonvulsant profiles of new diazaspiro diones. nih.gov

Studies on Immunomodulatory Potential (e.g., T cell proliferation modulation)

The immune system is a complex network of cells and signaling molecules, and the modulation of its activity is a key therapeutic strategy for a wide range of diseases. There is growing evidence for the role of GABAergic signaling in the immune system. soton.ac.uk

Research into 3,9-diazaspiro[5.5]undecane-based compounds has revealed their potential as immunomodulatory agents. acs.orgsoton.ac.uk These compounds have been identified as potent competitive antagonists of the γ-aminobutyric acid type A receptor (GABAAR). acs.orgsoton.ac.uk A structurally simplified analog, 1e , was shown to efficiently rescue the inhibition of T cell proliferation, highlighting the potential of this class of compounds for exploring immunomodulatory effects. acs.orgsoton.ac.uk This finding provides a platform for the development of new therapies that target GABAergic signaling in the immune system. acs.org

Table 5: Immunomodulatory Activity of a 3,9-Diazaspiro[5.5]undecane Derivative

Compound Target Activity
1e GABAAR Efficiently rescues inhibition of T cell proliferation

Data from a study on 3,9-diazaspiro[5.5]undecane-based GABAAR antagonists. acs.orgsoton.ac.uk

Advanced Spectroscopic and Analytical Characterization of Diazaspiro 5.5 Undecanones

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. For 3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one, a single-crystal X-ray diffraction study would provide precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

The analysis would be expected to reveal the chair conformations of the two piperidine (B6355638) rings that form the spirocyclic core. It would also definitively establish the relative stereochemistry at the spirocyclic carbon atom. The planar geometry of the acetyl group's amide bond and the lactam in the second ring would be confirmed. Furthermore, intermolecular interactions, such as hydrogen bonding involving the N-H proton of the lactam and the acetyl carbonyl oxygen, which dictate the crystal packing, would be elucidated.

Hypothetical X-ray Crystallographic Data Table

ParameterExpected Value Range/Observation
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pca2₁
a (Å)8 - 15
b (Å)5 - 12
c (Å)15 - 25
α (°)90
β (°)90 - 110
γ (°)90
Volume (ų)1500 - 2500
Z4 or 8
C=O bond length (acetyl)~1.23 Å
C=O bond length (lactam)~1.24 Å
C-N bond length (acetyl)~1.35 Å
C-N bond length (lactam)~1.34 Å
Piperidine Ring ConformationChair
Intermolecular InteractionsHydrogen bonding (e.g., N-H···O=C)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignments

NMR spectroscopy is indispensable for determining the structure of a molecule in solution. A combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, would allow for the complete assignment of all proton and carbon signals in this compound.

In the ¹H NMR spectrum, the acetyl methyl group would likely appear as a sharp singlet around 2.1 ppm. The protons on the piperidine rings would exhibit complex multiplets in the aliphatic region (typically 1.5-3.8 ppm) due to spin-spin coupling. The chemical shifts would be influenced by the presence of the adjacent nitrogen atoms and carbonyl groups. The proton on the lactam nitrogen would likely appear as a broad singlet.

The ¹³C NMR spectrum would show distinct signals for the two carbonyl carbons (acetyl and lactam) in the downfield region (168-175 ppm). The spiro carbon would be a key quaternary signal. The remaining aliphatic carbons of the two rings would appear at characteristic chemical shifts.

Hypothetical NMR Data Table for this compound

¹H NMR AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-C(O)CH₃2.0 - 2.2s3H
Ring CH₂ (various)1.5 - 3.8m12H
-NH- (lactam)5.0 - 8.0br s1H
¹³C NMR AssignmentExpected Chemical Shift (δ, ppm)
-C (O)CH₃169 - 172
-C (O)- (lactam)172 - 175
Spiro C50 - 65
Ring CH₂ (various)25 - 60
-C(O)C H₃20 - 25

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound.

The expected exact mass for the protonated molecule [M+H]⁺ would be calculated from its molecular formula (C₁₁H₁₈N₂O₂). The fragmentation in the mass spectrometer would likely proceed via characteristic pathways for piperidine-containing structures and amides. Common fragmentation would involve the cleavage of the piperidine rings and the loss of the acetyl group.

Hypothetical HRMS and Fragmentation Data Table

IonMolecular FormulaExpected m/z (Calculated)Observation
[M+H]⁺C₁₁H₁₉N₂O₂⁺211.1441Molecular ion peak for molecular weight confirmation
[M+Na]⁺C₁₁H₁₈N₂O₂Na⁺233.1260Sodium adduct
[M-C₂H₃O]⁺C₉H₁₆N₂O⁺168.1257Loss of the acetyl group

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Two strong carbonyl (C=O) stretching bands would be prominent. The amide carbonyl of the acetyl group would likely appear around 1640-1660 cm⁻¹, while the lactam carbonyl would absorb at a slightly higher frequency, typically 1660-1680 cm⁻¹. A band corresponding to N-H stretching of the lactam would be expected in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic ring protons and the acetyl methyl group would appear around 2850-3000 cm⁻¹.

Hypothetical IR Absorption Data Table

Functional GroupExpected Absorption Frequency (cm⁻¹)Intensity
N-H Stretch (lactam)3200 - 3400Medium
C-H Stretch (aliphatic)2850 - 3000Strong
C=O Stretch (lactam)1660 - 1680Strong
C=O Stretch (acetyl amide)1640 - 1660Strong
C-N Stretch1200 - 1350Medium

Q & A

Q. What are the recommended synthetic routes for 3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one, and how can stereochemical purity be ensured?

The synthesis of spirocyclic compounds like this compound often involves cyclization strategies using ketone or amide precursors. For example, Heiba’s method for similar spiro-lactones (e.g., trans-9-oxabicyclo[6.3.0]undecan-10-one) employs controlled ring-opening and re-cyclization to maintain stereochemical integrity . Key steps include:

  • Stereochemical validation : Use chiral HPLC or X-ray crystallography to confirm configuration.
  • Purification : Distillation or recrystallization to isolate isomers, as seen in cis/trans-8-oxabicyclo[5.3.0]decan-9-one separation .
  • Yield optimization : Adjust reaction time and temperature to minimize byproducts (e.g., 55–60% yield for cis-isomers in analogous syntheses) .

Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?

Solubility challenges are common in spirocyclic compounds (e.g., alaptide’s poor water solubility) . Methodological approaches include:

  • Solubility assays : Use shake-flask methods with HPLC quantification in buffers (pH 1.2–7.4) .
  • Stability testing : Incubate in simulated gastric/intestinal fluids and analyze degradation via LC-MS .
  • Derivatization : Introduce hydrophilic groups (e.g., PEGylation) or formulate as nanoparticles, as demonstrated with alaptide derivatives .

Advanced Research Questions

Q. What strategies are effective for designing derivatives of this compound to study structure-activity relationships (SAR)?

SAR studies require systematic modification of functional groups. Examples from analogous compounds include:

  • Acetyl group replacement : Substitute the 3-acetyl moiety with fluorobenzyl (e.g., 4-(2-fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one) to modulate lipophilicity and receptor binding .
  • Spiro-ring variation : Compare bioactivity of 3,9-diazaspiro[5.5]undecane derivatives with differing ring sizes (e.g., 3,9-diazaspiro[4.5]decane) .
  • Data-driven SAR : Use computational docking (e.g., AutoDock) to predict interactions with targets like σ1 receptors or µ-opioid receptors .

Q. How can researchers resolve contradictions in pharmacological data for this compound analogs?

Discrepancies in bioactivity may arise from assay conditions or metabolite interference. Mitigation strategies include:

  • Assay standardization : Use uniform cell lines (e.g., CHO-K1 for B1 receptor antagonism) and control for species-specific potency differences, as seen in ELN441958 studies .
  • Metabolic profiling : Incubate compounds with liver microsomes to identify unstable metabolites (e.g., cytochrome P450-mediated oxidation) .
  • Orthogonal validation : Confirm receptor binding (e.g., radioligand displacement) and functional activity (e.g., cAMP inhibition for GPCRs) .

Q. What in vivo models are suitable for evaluating the analgesic efficacy of this compound derivatives?

Preclinical models must align with the compound’s mechanism. For example:

  • Neuropathic pain : Use chronic constriction injury (CCI) in rats to assess µ-opioid/σ1 receptor dual activity .
  • Inflammation : Carrageenan-induced paw edema models to test B1 receptor antagonism, as validated for ELN441958 .
  • Dosing : Optimize pharmacokinetics (e.g., AUC, Cmax) via subcutaneous or oral administration, adjusting for solubility limitations .

Key Considerations

  • Avoid commercial sources : Exclude vendor-specific data (e.g., Sigma-Aldrich’s disclaimers ).
  • Rigorous characterization : Prioritize peer-reviewed studies over supplier documentation.
  • Mechanistic depth : Link structural features (e.g., spiro rigidity ) to functional outcomes (e.g., receptor binding ).

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